8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-
Description
Key Stereochemical Features:
- 4aR Configuration : The bridgehead carbon (4a) adopts an R configuration due to the counterclockwise arrangement of substituents (benzyl group, hydrogen, and adjacent carbons).
- 8S Configuration : The carboxamide-bearing carbon (position 8) exhibits an S configuration, dictated by the priority of the amide group over the hydrogen and alkyl chains.
- 8aR Configuration : The second bridgehead carbon (8a) also assumes an R configuration, influenced by the spatial orientation of the fused benzene ring.
The stereochemical complexity is evident in the compound’s partially saturated octahydroisoquinoline core, which introduces conformational rigidity compared to fully aromatic isoquinoline derivatives. This rigidity may impact binding affinity in biological systems by limiting rotational freedom at critical positions.
Table 2: Stereochemical Comparison with Related Alkaloids
The (4aR,8S,8aR) configuration distinguishes this compound from natural isoquinoline alkaloids like morphine, which lack octahydro saturation and exhibit distinct stereochemical profiles.
Comparative Structural Analysis with Prototypical Isoquinoline Alkaloids
Core Structure Differences
The target compound’s octahydroisoquinoline core contrasts with the fully aromatic isoquinoline systems found in alkaloids such as papaverine and morphine . Partial saturation reduces aromaticity, increasing conformational flexibility while decreasing π-π stacking interactions.
Functional Group Variations
- Carboxamide vs. Methoxy Groups : Unlike morphine’s methoxy groups, the carboxamide moiety in the target compound enhances hydrogen-bonding potential, favoring interactions with polar residues in enzymes or receptors.
- Trifluoromethylphenyl Substituent : This electron-withdrawing group improves metabolic stability compared to the hydroxyl groups in codeine, potentially extending half-life.
Table 3: Structural Comparison with Natural Isoquinoline Alkaloids
| Feature | Target Compound | Morphine | Papaverine |
|---|---|---|---|
| Core structure | Octahydroisoquinoline | Tetrahydroisoquinoline | Aromatic isoquinoline |
| Key substituents | Trifluoromethylphenyl, benzyl | Hydroxyl, methyl | Methoxy |
| Hydrogen-bond donors | 2 (amide NH, ketone) | 3 (two hydroxyl, amine) | 0 |
Implications for Bioactivity
The structural modifications in the target compound suggest divergent pharmacological mechanisms compared to classical isoquinoline alkaloids. For instance, the trifluoromethyl group may enhance lipophilicity, facilitating blood-brain barrier penetration, while the benzyl group could stabilize interactions with hydrophobic binding pockets. These features align with trends observed in synthetic isoquinoline derivatives designed for targeted enzyme inhibition.
Properties
Molecular Formula |
C24H22ClF3N2O2 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(4aR,8S,8aR)-2-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide |
InChI |
InChI=1S/C24H22ClF3N2O2/c25-20-10-9-17(13-19(20)24(26,27)28)29-22(31)18-8-4-7-16-11-12-30(23(32)21(16)18)14-15-5-2-1-3-6-15/h1-7,9-10,13,16,18,21H,8,11-12,14H2,(H,29,31)/t16-,18-,21+/m0/s1 |
InChI Key |
BSPPZJZWKVYWNH-DJPFJPOOSA-N |
Isomeric SMILES |
C1CN(C(=O)[C@@H]2[C@H]1C=CC[C@@H]2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(C(=O)C2C1C=CCC2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of Isoquinoline Core
The initial step typically involves constructing the isoquinoline skeleton through cyclization reactions. Common methods include:
Pictet-Spengler Reaction : This method employs tryptamine derivatives in the presence of aldehydes or ketones to form isoquinolines.
Cyclization of 2-Aminobenzylamine : Reacting 2-aminobenzylamine with appropriate carbonyl compounds under acidic conditions can yield isoquinolines.
Functionalization of Phenyl Ring
Once the isoquinoline core is established, the next step is to introduce functional groups onto the phenyl ring:
Chlorination : The introduction of chlorine can be achieved via electrophilic aromatic substitution using chlorine gas or chlorinating agents like thionyl chloride.
Trifluoromethylation : This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Final Assembly and Purification
In the final steps, amide formation is carried out:
- Amidation : The carboxylic acid derivative from the isoquinoline is reacted with an amine (in this case, 4-chloro-3-(trifluoromethyl)aniline) under coupling conditions often involving coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Detailed Reaction Conditions
Challenges and Considerations
The synthesis of this compound presents several challenges:
Stereoselectivity : Due to multiple stereocenters in the final product, maintaining stereochemical integrity during synthesis is crucial.
Purification : The final product often requires extensive purification techniques such as column chromatography to achieve desired purity levels.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in the compound is susceptible to hydrolysis under acidic or basic conditions. This reaction typically requires elevated temperatures and specific catalysts:
-
Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the amide bond to yield a carboxylic acid and an amine.
-
Basic hydrolysis : Hydroxide ions attack the electrophilic carbonyl carbon, producing a carboxylate salt and ammonia/amine.
Reaction Example :
Nucleophilic Substitution at the Chloro Group
The 4-chloro substituent on the phenyl ring may undergo nucleophilic aromatic substitution (NAS) under specific conditions. Electron-withdrawing groups like trifluoromethyl enhance reactivity by destabilizing the aromatic transition state:
-
Conditions : Strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures .
-
Example : Reaction with sodium methoxide to replace chlorine with a methoxy group.
Reactivity of the Trifluoromethyl Group
The CF group is generally inert under mild conditions but can participate in radical or electrophilic reactions under harsh conditions:
-
Radical pathways : Initiated by UV light or peroxides, leading to C–F bond cleavage .
-
Electrophilic substitution : Direct replacement is rare due to fluorine’s electronegativity, but possible with superacids .
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for structurally related compounds indicate:
-
Thermal stability : Decomposition above 200°C, primarily due to amide bond cleavage.
-
Oxidative stability : Susceptibility to peroxides or strong oxidizing agents, leading to ring oxidation or side-chain degradation.
Functionalization of the Benzyl Group
The 2-(phenylmethyl) substituent can undergo hydrogenolysis or oxidation:
-
Hydrogenolysis : Catalytic hydrogenation (H, Pd/C) cleaves the benzyl group to yield a primary amine.
-
Oxidation : Strong oxidants (e.g., KMnO) convert the benzyl group to a carboxylic acid.
Stereochemical Considerations
The (4aR,8S,8aR) configuration influences reactivity:
Scientific Research Applications
Pharmacological Properties
- Anti-inflammatory Activity : Research has indicated that isoquinoline carboxamides exhibit significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as IL-6 and TNF-α in BV2 microglial cells. The compound HSR1101 demonstrated an IC50 value less than 30 µM for TNF-α suppression, indicating potent anti-inflammatory properties .
- Neuroprotective Effects : Isoquinoline derivatives have also been studied for their neuroprotective effects. They can modulate neuroinflammation and reduce neuronal damage in various models of neurodegenerative diseases. The ability to inhibit the activation of NF-κB and MAPK pathways further supports their role in protecting neuronal cells from inflammatory damage .
- Binding Affinity : The compound has shown promising binding affinity profiles with the peripheral benzodiazepine receptor (PBR), which is implicated in various neurological disorders. This interaction may contribute to its therapeutic effects in conditions associated with neuroinflammation .
In Vitro Studies
A series of in vitro studies evaluated the effects of various isoquinoline carboxamides on microglial cells exposed to LPS. The results demonstrated that specific derivatives significantly reduced the production of inflammatory cytokines and chemokines. For example, HSR1101 was particularly effective at inhibiting IL-6 and nitric oxide production .
In Vivo Models
In vivo studies using animal models have shown that isoquinoline carboxamides can attenuate symptoms associated with neuroinflammatory conditions. Administration of these compounds resulted in reduced behavioral deficits and improved cognitive function in models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,8aR)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application, such as inhibition of a particular enzyme or activation of a signaling pathway.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects: The trifluoromethyl (CF₃) group in the target compound enhances metabolic stability and lipophilicity compared to bromophenyl or nitrile-containing analogues .
Stereochemical Influence: The (4aR,8S,8aR) configuration contrasts with racemic mixtures in compounds like Methyl 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, which may lead to divergent crystallization behaviors .
Hydrogen-Bonding Networks: The ketone group at the 1-position in the target compound enables hydrogen bonding similar to the 2-oxo group in octahydroquinoline derivatives, influencing crystal packing and solubility .
Biological Activity
The compound 8-Isoquinolinecarboxamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)- is a derivative of isoquinoline and has garnered attention for its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The structure of the compound features a complex arrangement that includes an isoquinoline backbone and various substituents that enhance its biological activity. The presence of a trifluoromethyl group is particularly notable as it is associated with increased lipophilicity and metabolic stability.
1. Anti-inflammatory Activity
Recent studies have demonstrated that isoquinoline derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have been shown to inhibit the production of pro-inflammatory mediators such as IL-6 and TNF-α in LPS-stimulated BV2 cells. The IC50 values for these compounds ranged from 20 to 40 µM for IL-6 inhibition . This suggests that the compound may also possess similar anti-inflammatory capabilities.
2. Anticancer Potential
Isoquinoline derivatives are being investigated for their anticancer properties. A study highlighted the ability of certain isoquinoline compounds to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death . The compound's structural features may contribute to its effectiveness in targeting cancer pathways.
3. Antimicrobial Activity
The antimicrobial potential of isoquinoline derivatives has been well-documented. Research indicates that these compounds can inhibit bacterial growth against various strains including resistant pathogens . The specific compound under discussion may exhibit similar activity due to its structural characteristics that enhance interaction with microbial targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of isoquinoline derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with biological targets by improving membrane permeability and stability . The phenyl ring's substitution pattern also plays a significant role in determining the overall efficacy against specific biological targets.
Case Studies
Several case studies have illustrated the potential of isoquinoline derivatives:
- Case Study 1 : A derivative similar to the compound was tested for its ability to inhibit CD38, an enzyme linked to various diseases including cancer and metabolic disorders. It was found to elevate NAD levels in tissues significantly .
- Case Study 2 : Another study investigated the antibacterial efficacy of various isoquinoline derivatives against multi-drug resistant strains. Results indicated significant inhibitory effects on Gram-positive bacteria with MIC values lower than standard antibiotics .
Q & A
Q. How can synthetic routes for this compound be optimized to ensure stereochemical fidelity?
Multi-step synthesis strategies, such as those involving Castagnoli-Cushman reactions (e.g., combining imines with anhydrides), can achieve high diastereoselectivity. For example, controlling reaction temperature (70–80°C) and using chiral auxiliaries or catalysts can enhance stereochemical outcomes. Post-synthesis purification via chromatography or crystallization is critical to isolate the desired diastereomer .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of the octahydroisoquinoline core?
- X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally similar tetrahydroisoquinoline derivatives (e.g., trans-2-benzyl-3-aryl-1-oxo-tetrahydroisoquinoline-4-carboxylic acids) .
- 1H/13C NMR can corroborate stereochemistry by analyzing coupling constants (e.g., vicinal protons in chair conformations) and NOE effects .
Q. What methodologies are recommended for assessing purity and stability under varying storage conditions?
Use reverse-phase HPLC (e.g., Chromolith or Purospher® columns) with UV detection to monitor degradation products. Stability studies should include accelerated aging tests (e.g., 40°C/75% relative humidity) and mass spectrometry to track hydrolytic or oxidative decomposition .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity patterns?
Density Functional Theory (DFT) calculations can model transition states to explain unexpected regioselectivity, such as deviations in nucleophilic attack sites on the isoquinoline core. Compare computed activation energies with experimental yields to identify steric or electronic factors influencing reactivity .
Q. What experimental frameworks address discrepancies in biological activity data across different assay systems?
- Dose-response normalization : Account for differences in cell permeability (e.g., using PAMPA assays) or metabolic stability (e.g., liver microsome incubations) .
- Orthogonal assays : Validate enzyme inhibition results (e.g., Pfmrk inhibitors) with cellular models to distinguish target-specific effects from off-target interactions .
Q. How can multi-component reaction (MCR) platforms enable late-stage diversification of the 8-position substituents?
MCRs (e.g., Castagnoli-Cushman) allow modular introduction of aryl or alkyl groups at the 8-position via in situ generation of imine intermediates. Optimize solvent polarity (e.g., ethanol/water mixtures) and nucleophile concentration to balance reaction rate and selectivity .
Q. What strategies mitigate challenges in crystallizing highly functionalized octahydroisoquinoline derivatives?
- Co-crystallization : Use halogen-bond donors (e.g., 4-bromophenyl groups) to enhance lattice stability .
- High-throughput screening : Test >50 solvent/antisolvent combinations (e.g., DMSO/ethyl acetate) to identify optimal crystallization conditions .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting NMR data for the phenylmethyl substituent’s conformation?
Dynamic NMR experiments (variable-temperature 1H NMR) can reveal rotational barriers around the benzyl C–N bond. For example, coalescence temperatures >100°C suggest restricted rotation, necessitating conformational averaging in spectral interpretation .
Q. What factors explain variability in reported catalytic hydrogenation yields for the 4a,8a-dihydro intermediate?
Catalyst poisoning by trifluoromethyl groups is a common issue. Switch from Pd/C to heterogeneous PtO2 under acidic conditions (e.g., HCl/EtOH) to improve conversion rates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
